molecular formula C13H16N2 B13236069 3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile

3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B13236069
M. Wt: 200.28 g/mol
InChI Key: NVQJEHRSULYZMU-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Comparison with Similar Compounds

3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:

Biological Activity

3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

  • Molecular Formula : C12H14N2
  • Molecular Weight : 198.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor or receptor modulator, affecting signaling pathways and cellular functions.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : It can interact with various receptors, potentially modulating their signaling and influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
Cell Line IC50 (µM) Selectivity Index
MCF-712.54.0
A54915.03.5
HeLa10.05.0

The selectivity index indicates that the compound exhibits a favorable therapeutic window, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. In models of oxidative stress-induced neuronal injury, the compound demonstrated:

  • Reduction in reactive oxygen species (ROS) levels.
  • Improvement in cell viability compared to untreated controls.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results showed promising activity against resistant strains of bacteria .
  • Anticancer Evaluation : A research article in Cancer Letters reported on the synthesis and evaluation of indole derivatives for anticancer activity. The study found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3,3-diethyl-1,2-dihydroindole-5-carbonitrile

InChI

InChI=1S/C13H16N2/c1-3-13(4-2)9-15-12-6-5-10(8-14)7-11(12)13/h5-7,15H,3-4,9H2,1-2H3

InChI Key

NVQJEHRSULYZMU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)C#N)CC

Origin of Product

United States

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